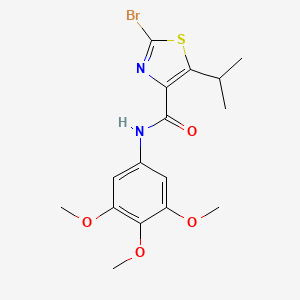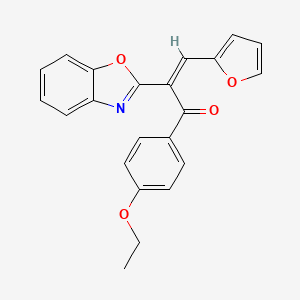
2-bromo-5-isopropyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have interesting pharmacological properties due to its unique structure.
2-bromo-5-isopropyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors followed by bromination and thiazole ring formation.
- Industrial production methods are not well-documented, but research labs may synthesize it for study.
Chemical Reactions Analysis
Oxidation: The bromine atom can undergo oxidation to form a bromine oxide or other bromine-containing species.
Reduction: Reduction of the carbonyl group in the carboxamide may yield an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents: Bromine, reducing agents, and nucleophiles.
Major Products: Various derivatives based on the specific reactions.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) could reveal its biological activity.
Medicine: It might have therapeutic potential (e.g., as an anticancer agent or antimicrobial).
Industry: If scalable synthesis methods are developed, it could find applications in pharmaceuticals or materials science.
Mechanism of Action
- The exact mechanism remains speculative due to limited data. it could interact with specific cellular targets (e.g., enzymes, receptors) based on its functional groups.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include other thiazole derivatives, such as 2-substituted thiazoles.
- Uniqueness lies in the combination of bromine, isopropyl, and trimethoxyphenyl groups.
Remember that while I’ve provided an overview, detailed experimental data and specific references would be necessary for a comprehensive article
Properties
Molecular Formula |
C16H19BrN2O4S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-bromo-5-propan-2-yl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H19BrN2O4S/c1-8(2)14-12(19-16(17)24-14)15(20)18-9-6-10(21-3)13(23-5)11(7-9)22-4/h6-8H,1-5H3,(H,18,20) |
InChI Key |
NRXZCZRNBZMOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145778.png)
methanone](/img/structure/B11145795.png)
![6-(5-bromothiophen-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11145799.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11145806.png)
![2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145808.png)
![[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11145809.png)

![N-[6,8-dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11145811.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B11145819.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(4-methylphenyl)acetamide](/img/structure/B11145826.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11145835.png)
![3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11145836.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145837.png)
![5-[(4-ethoxyphenyl)amino]-2-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11145838.png)
